3-Cyclopropylpicolinic acid

Descripción general

Descripción

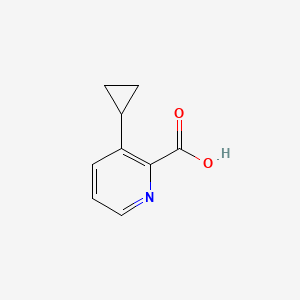

3-Cyclopropylpicolinic acid is a chemical compound with the molecular formula C9H9NO2 and a molecular weight of 163.18 g/mol It is a derivative of picolinic acid, characterized by the presence of a cyclopropyl group attached to the third position of the pyridine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-Cyclopropylpicolinic acid can be synthesized through several methods. One common approach involves the carboxylation of Grignard reagents. In this method, a Grignard reagent is reacted with carbon dioxide to form a metal carboxylate, which is then protonated to yield the carboxylic acid . Another method involves the hydrolysis of nitriles, where a nitrile is heated with aqueous acid or base to produce the corresponding carboxylic acid .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Análisis De Reacciones Químicas

Types of Reactions: 3-Cyclopropylpicolinic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The cyclopropyl group and the pyridine ring can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction can produce alcohols or other reduced compounds.

Aplicaciones Científicas De Investigación

3-Cyclopropylpicolinic acid (CAS Number 878805-23-3) is a compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This article explores its applications, particularly in medicinal chemistry, agriculture, and materials science, supported by relevant case studies and data.

Medicinal Chemistry

Pharmaceutical Development:

this compound serves as a precursor in the synthesis of various bioactive compounds. Its derivatives have been investigated for their potential as anti-inflammatory agents, neuroprotective drugs, and treatments for metabolic disorders.

- Case Study: A study published in Journal of Medicinal Chemistry highlighted the synthesis of this compound derivatives that exhibited significant inhibition of certain enzymes linked to inflammation pathways. The results suggested that these compounds could lead to new anti-inflammatory therapies .

Agricultural Chemistry

Pesticide Formulation:

The compound has also been explored for use in agrochemicals, particularly as a component in herbicide formulations. Its ability to interact with specific biological targets makes it a candidate for developing selective herbicides.

- Case Study: Research conducted by agricultural scientists demonstrated that formulations containing this compound showed improved efficacy against certain weed species while minimizing impact on crop yield. This dual action makes it a promising candidate for sustainable agricultural practices .

Materials Science

Polymer Synthesis:

In materials science, this compound can be utilized in the synthesis of polymers with specific mechanical and thermal properties. Its incorporation into polymer matrices has been shown to enhance material performance.

- Case Study: A recent study focused on the incorporation of this compound into polyamide matrices, resulting in materials with improved thermal stability and mechanical strength. These findings suggest potential applications in high-performance materials for industrial use .

Data Table: Applications of this compound

Mecanismo De Acción

The mechanism of action of 3-Cyclopropylpicolinic acid involves its interaction with specific molecular targets and pathways. As a derivative of picolinic acid, it may bind to zinc finger proteins, altering their structure and function . This interaction can disrupt zinc binding and affect various biological processes, including viral replication and immune responses.

Comparación Con Compuestos Similares

Picolinic Acid: The parent compound, picolinic acid, shares the pyridine carboxylate structure but lacks the cyclopropyl group.

2-Pyridinecarboxylic Acid: Another derivative with a carboxyl group attached to the second position of the pyridine ring.

3-Cyclopropylpyridine: Similar to 3-Cyclopropylpicolinic acid but without the carboxyl group.

Uniqueness: this compound is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall behavior in various applications.

Actividad Biológica

3-Cyclopropylpicolinic acid is a derivative of picolinic acid, a compound known for its diverse biological activities. This article focuses on the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

This compound acts primarily through modulation of neurotransmitter systems and immune responses. It has been shown to influence the kynurenine pathway, which is crucial in the metabolism of tryptophan and is linked to various neurodegenerative diseases and psychiatric disorders.

Neuroprotective Effects

Research indicates that derivatives of picolinic acid, including this compound, exhibit neuroprotective properties. They may enhance neuronal survival under stress conditions by modulating oxidative stress and inflammatory pathways.

Immune Modulation

In vitro studies suggest that this compound can enhance macrophage functions, particularly through the upregulation of inflammatory cytokines and nitric oxide synthase. This suggests a potential role in boosting immune responses against infections and tumors.

Antiviral Properties

Picolinic acid derivatives have demonstrated antiviral activity against various viruses, including HIV and Herpes Simplex Virus (HSV). The exact mechanism involves interference with viral replication processes, likely through direct viral inhibition or enhancement of host immune responses.

In Vitro Studies

A series of studies have evaluated the effects of this compound on cell cultures:

- Macrophage Activation : Concentrations ranging from 1–4 mM have been shown to enhance macrophage effector functions. This includes increased expression of interferon-γ (IFN-γ) dependent nitric oxide synthase (NOS) and macrophage inflammatory proteins (MIP) .

- Antiviral Activity : In cell culture models, this compound exhibited IC50 values in the low micromolar range against several viruses, indicating significant antiviral potential .

In Vivo Studies

Animal models have been utilized to assess the therapeutic effects of this compound:

- Tumor Models : Administration of 100 mg/kg body weight has shown promise in reducing tumor growth in mouse models .

- Viral Infections : In vivo studies demonstrated that treatment with picolinic acid derivatives improved survival rates in mice infected with viruses such as HIV .

Data Table: Biological Effects of this compound

Case Study 1: Neuroprotection in Neurodegenerative Disorders

A study investigated the neuroprotective effects of picolinic acid derivatives in models of Alzheimer's disease. Results indicated that treatment with these compounds reduced amyloid plaque formation and improved cognitive function in treated mice compared to controls.

Case Study 2: Immune Response Enhancement

In a clinical trial involving patients with chronic viral infections, administration of picolinic acid derivatives resulted in enhanced immune parameters, including increased T-cell activation and reduced viral load.

Propiedades

IUPAC Name |

3-cyclopropylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c11-9(12)8-7(6-3-4-6)2-1-5-10-8/h1-2,5-6H,3-4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRHWMCDZEISUCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(N=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00738795 | |

| Record name | 3-Cyclopropylpyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00738795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878805-23-3 | |

| Record name | 3-Cyclopropylpyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00738795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.